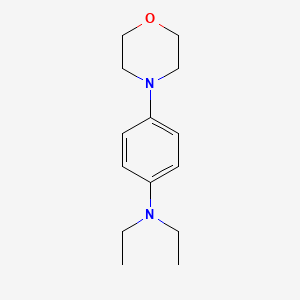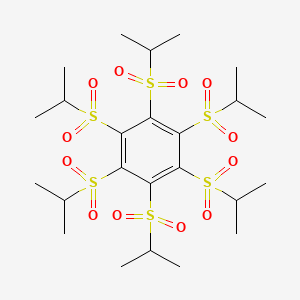![molecular formula C15H15NO B14259592 Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- CAS No. 159733-71-8](/img/structure/B14259592.png)
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of an imine group (C=N) attached to a phenol ring, which is further substituted with a 2,6-dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- generally involves the condensation reaction between 2,6-dimethylaniline and 4-hydroxybenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) can coordinate with metal ions, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and antifungal effects. The molecular targets and pathways involved in these activities are still under investigation, but it is believed that the metal complexes can disrupt cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can be compared with other Schiff bases and phenolic compounds:
Phenol, 4-[[(2,6-dimethylphenyl)amino]methyl]-: Similar structure but with an amine group instead of an imine group.
Phenol, 4-[[(2,6-dimethylphenyl)hydroxy]methyl]-: Similar structure but with a hydroxyl group instead of an imine group.
Phenol, 4-[[(2,6-dimethylphenyl)methyl]-: Similar structure but with a methyl group instead of an imine group.
The uniqueness of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- lies in its ability to form stable metal complexes, which can exhibit unique biological activities not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
159733-71-8 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[(2,6-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-4-3-5-12(2)15(11)16-10-13-6-8-14(17)9-7-13/h3-10,17H,1-2H3 |
InChI-Schlüssel |
HYFUZWRIPHCJPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


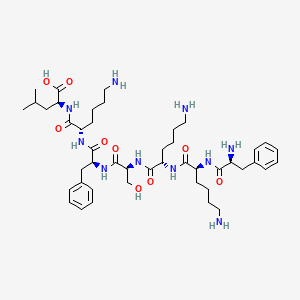
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
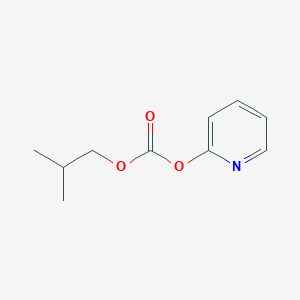
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
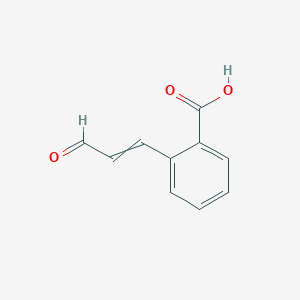
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
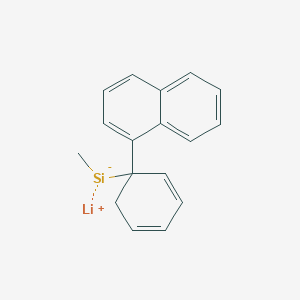
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
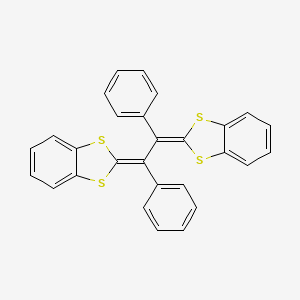
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)


